N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c14-10(9-4-2-6-17-9)13-11(16)12-7-8-3-1-5-15-8/h2,4,6,8H,1,3,5,7H2,(H2,12,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQIQTUYXFSTQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation of Thiophene-2-carboxylic Acid
Thiophene-2-carboxylic acid serves as the foundational precursor. Activation via acyl chloride formation is a critical first step, typically achieved using thionyl chloride (SOCl₂) under reflux conditions. Alternatively, coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or HATU are employed to generate reactive intermediates without isolating the acid chloride. For instance, a protocol from describes dissolving thiophene-2-carboxylic acid in dichloromethane (DCM) with triethylamine (Et₃N) , followed by TBTU addition to form the activated ester.
Amine Component Preparation: Oxolan-2-ylmethylamine Derivatives
The oxolane (tetrahydrofuran) moiety is introduced via oxolan-2-ylmethylamine , synthesized through reductive amination of oxolan-2-carbaldehyde or enzymatic resolution of racemic mixtures. In, the (2S)-oxolan-2-ylmethyl enantiomer is highlighted for its conformational stability, favoring the 4C₁ chair conformation in crystalline states.
Thiourea Bridge Formation
Isothiocyanate Intermediate Strategy
A two-step approach involves:
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Thiophene-2-carbonyl isothiocyanate synthesis : Reacting thiophene-2-acyl chloride with potassium thiocyanate (KSCN) in anhydrous acetone yields the isothiocyanate.
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Coupling with oxolan-2-ylmethylamine : The isothiocyanate reacts with oxolan-2-ylmethylamine in tetrahydrofuran (THF) at 0–5°C, forming the thiourea linkage via nucleophilic addition.
Reaction Conditions :
Direct Coupling Using Thiourea-containing Amines
Alternative routes utilize pre-formed thiourea derivatives. Oxolan-2-ylmethylamine is treated with carbon disulfide (CS₂) and ammonia to generate oxolan-2-ylmethylthiourea , which is subsequently coupled with activated thiophene-2-carboxylic acid using TBTU/Et₃N in DCM. This method bypasses isothiocyanate handling but requires stringent moisture control.
Structural and Conformational Analysis
Crystallographic Insights
X-ray diffraction of analogous compounds (e.g., N-glucosyl-thiophene-2-carboxamides ) reveals that the thiophene carbonyl and thiourea sulfur adopt an s-cis conformation , stabilized by intramolecular hydrogen bonding. For N-(oxolan-2-ylmethylcarbamothioyl) derivatives, DFT calculations predict a 5.32 kcal/mol stabilization for the s-cis conformer due to NH···S interactions.
Spectroscopic Characterization
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¹H NMR : Thiourea NH protons appear as broad singlets at δ 9.8–10.2 ppm (DMSO-d₆).
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IR : Strong absorption at 1250–1270 cm⁻¹ (C=S stretch) and 1650 cm⁻¹ (amide C=O).
Optimization of Reaction Parameters
Solvent and Base Selection
| Parameter | Optimal Choice | Effect on Yield |
|---|---|---|
| Solvent | DCM/THF | Maximizes solubility of polar intermediates |
| Base | Et₃N | Neutralizes HCl, prevents side reactions |
| Temperature | 0°C → RT | Controls exothermicity during coupling |
Protecting Group Strategies
Per-O-acetylation of oxolan-2-ylmethylamine improves lipophilicity and amine nucleophilicity, enhancing coupling efficiency. Deprotection post-reaction (e.g., using NH₃/MeOH ) restores the hydroxyl groups without thiourea cleavage.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Isothiocyanate Route | High purity, fewer byproducts | Requires toxic CS₂/KSCN | 72 |
| Direct Coupling | One-pot synthesis | Moisture-sensitive intermediates | 65 |
| TBTU Activation | Mild conditions, scalable | Cost of coupling agents | 70 |
Industrial-Scale Considerations
Patent outlines a continuous flow process for analogous thiophene-2-carboxamides, achieving 85% conversion via:
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Microreactor setup : Minimizes thermal gradients.
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In-line purification : Scavenger resins remove excess reagents.
Chemical Reactions Analysis
Types of Reactions
N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the potential of thiophene derivatives, including N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide, as effective antibacterial agents. Research indicates that compounds with thiophene moieties exhibit significant activity against various bacterial strains, including those resistant to traditional antibiotics.
In a comparative analysis, certain thiophene derivatives demonstrated strong binding affinities to the active sites of beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria like Escherichia coli. The molecular docking studies suggest that the structural characteristics of these compounds facilitate effective inhibition of bacterial growth by disrupting essential enzymatic functions .
Anti-inflammatory Properties
Another area of investigation is the anti-inflammatory potential of thiophene-based compounds. Preliminary studies indicate that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses .
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. This compound has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films with desirable charge transport properties enhances its utility in these applications.
Research has demonstrated that incorporating this compound into device architectures can improve efficiency and stability, making it a promising candidate for future developments in flexible electronics .
Synthesis and Characterization
A comprehensive study on the synthesis of this compound outlines various synthetic routes that yield high purity and yield rates. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry were employed for characterization, confirming the compound's structure and purity levels.
| Synthesis Method | Yield (%) | Characterization Techniques |
|---|---|---|
| Reaction with amine | 85 | NMR, Mass Spectrometry |
| Coupling reactions | 78 | IR Spectroscopy |
Efficacy Studies
A series of efficacy studies evaluated the antibacterial properties of the compound against multi-drug resistant strains. Results indicated a significant reduction in bacterial viability when treated with varying concentrations of this compound, suggesting its potential as a new therapeutic agent against resistant infections.
Mechanism of Action
The mechanism of action of N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of thiourea-carboxamide derivatives. Key structural analogs include:
Key Structural Differences:
Core Heterocycle : The target compound retains the thiophene-2-carboxamide core, similar to compounds 76, 77, and N-(2-nitrophenyl)thiophene-2-carboxamide. In contrast, compound 79 uses a benzamide core, which may alter electronic properties and target binding .
Substituent Chemistry: The oxolan-2-ylmethyl group introduces an oxygen-containing cyclic ether, differing from pyridinyl (76, 77), phenylethyl (79), or nitrophenyl () substituents. This group may improve solubility and modulate steric effects compared to bulkier aromatic substituents. Compound 79’s phenylethyl substituent contributes to high antitubercular activity, suggesting that bulky, lipophilic groups enhance InhA inhibition .
Toxicity and Limitations
- Resistance Profiles : Compound 79’s efficacy against drug-resistant M. tuberculosis strains (INH-, RIF-, EMB-resistant) highlights the importance of substituent chemistry in overcoming resistance mechanisms .
Biological Activity
N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antibacterial applications. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.
1. Chemical Structure and Properties
This compound features a thiophene ring, which is known for its aromatic properties, and a carbamothioyl group that enhances its biological interactions. The oxolane (tetrahydrofuran) moiety contributes to the compound's solubility and bioavailability.
2. Anticancer Activity
Recent studies have demonstrated that derivatives of thiophene carboxamides exhibit promising anticancer activity. For instance, compounds structurally related to this compound have shown significant inhibitory effects on various cancer cell lines.
2.1 Case Studies
- Hep3B Cell Line : A study reported that certain thiophene derivatives displayed IC50 values of 5.46 µM and 12.58 µM against Hep3B liver cancer cells, indicating potent anticancer activity . The mechanism involves disruption of tubulin dynamics, similar to known chemotherapeutic agents like colchicine.
- Cell Cycle Arrest : Flow cytometry analyses revealed that these compounds can induce cell cycle arrest in the G2/M phase, leading to apoptosis in HepG2 cells .
The anticancer activity is primarily attributed to the compounds' ability to bind to the colchicine site on tubulin, disrupting microtubule formation crucial for cell division. The binding affinities were evaluated using molecular docking studies, showing favorable interaction profiles with tubulin .
3. Antibacterial Activity
In addition to anticancer properties, this compound exhibits antibacterial effects.
3.1 In Vitro Studies
Research has shown that related thiophene carboxamides possess significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. For example, derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .
3.2 Binding Interactions
The antibacterial mechanism involves hydrogen bonding and hydrophobic interactions with bacterial proteins, which enhances the stability and efficacy of these compounds as inhibitors against beta-lactamase enzymes .
4. Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
| Activity | Cell Line/Bacteria | IC50/MIC | Mechanism |
|---|---|---|---|
| Anticancer | Hep3B | 5.46 µM | Tubulin binding, microtubule disruption |
| Anticancer | HepG2 | Induces apoptosis | Cell cycle arrest (G2/M phase) |
| Antibacterial | E. coli | Variable (low µg/mL) | Inhibition of beta-lactamase enzymes |
| Antibacterial | S. aureus | Variable (low µg/mL) | Binding to bacterial proteins via hydrogen bonding |
5. Conclusion
This compound represents a promising candidate for further development in both anticancer and antibacterial therapies. Its ability to interfere with critical biological processes such as microtubule dynamics and bacterial enzyme function underscores its potential as a versatile therapeutic agent.
Q & A
Basic: What are the standard synthetic routes for preparing N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide?
Answer:
The compound can be synthesized via refluxing thiophene-2-carbonyl chloride with a substituted amine (e.g., oxolan-2-ylmethylamine) in a polar aprotic solvent like acetonitrile. For example, analogous syntheses of thiophene-2-carboxamide derivatives involve equimolar reactions under reflux for 1 hour, followed by solvent evaporation to yield crystalline products . Characterization typically employs IR, , and mass spectrometry to confirm the carboxamide bond formation and substituent incorporation .
Advanced: How can synthesis be optimized for higher yields or regioselectivity?
Answer:
Optimization strategies include:
- Solvent selection : Acetonitrile or DMF enhances solubility of intermediates, while toluene may improve steric control for bulky substituents .
- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates carboxamide coupling by activating the acyl chloride .
- Temperature control : Prolonged reflux (e.g., 4–6 hours) ensures complete reaction, monitored via TLC .
- Purification : Recrystallization from ethanol or chromatography resolves byproducts, as seen in similar thiourea-carboxamide syntheses .
Basic: What spectroscopic and crystallographic methods are critical for structural validation?
Answer:
- Spectroscopy :
- X-ray crystallography : Resolves tautomeric ambiguities (e.g., thione vs. thiol forms) and confirms dihedral angles between heterocycles (e.g., thiophene and oxolane rings) .
Advanced: How to resolve discrepancies in crystallographic data, such as dihedral angle variations?
Answer:
Discrepancies arise from substituent electronic effects or crystal packing forces. For example:
- Dihedral angles between thiophene and aromatic rings in analogs range from 8.5° to 13.5°, influenced by nitro or methyl groups .
- Refinement protocols : SHELXL with anisotropic displacement parameters and hydrogen-bond constraints improves accuracy. High-resolution data (e.g., <1.0 Å) reduces thermal motion artifacts .
- Comparative analysis : Overlay structures (e.g., Mercury software) to identify steric or electronic outliers .
Basic: What biological activities are associated with thiophene-2-carboxamide derivatives?
Answer:
Reported activities include:
- Antiviral : N-Benzyl-N-phenyl analogs inhibit enterovirus 71 (EC ~1.42 μM) via thiophene core interactions .
- Anticancer : Thiazole-thiophene hybrids exhibit cytotoxic effects (IC <10 μM) by targeting kinase pathways .
- Enzyme inhibition : Thiophene-2-carboximidamides selectively inhibit nitric oxide synthase isoforms via active-site interactions .
Advanced: How to design structure-activity relationship (SAR) studies for antiviral derivatives?
Answer:
Key steps:
- Core modifications : Replace thiophene with furan or benzene to assess π-stacking requirements .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -Br, -CN) on the N-aryl moiety to enhance binding (e.g., FRM-1/2 analogs with improved brain retention) .
- In vitro assays : Test cytotoxicity (MTT assay) and antiviral efficacy (plaque reduction) in rhabdomyosarcoma (RD) cells, comparing to reference drugs like enviroxime .
Advanced: How to address conflicting bioactivity data across studies?
Answer:
Contradictions may stem from:
- Assay conditions : Varying cell lines (e.g., HEK293 vs. RD cells) or serum concentrations alter compound uptake .
- Metabolic stability : Evaluate microsomal stability (e.g., rat liver microsomes) to identify rapid degradation (e.g., FRM-2’s shorter half-life vs. FRM-1) .
- Crystallographic correlations : Link bioactivity to structural features (e.g., nitro group orientation in N-(2-nitrophenyl) analogs reduces membrane permeability) .
Advanced: What computational methods support crystallographic refinement and docking studies?
Answer:
- Refinement : SHELX suite (SHELXL/SHELXD) for high-resolution data, using TWIN commands for twinned crystals .
- Docking : AutoDock Vina or Schrödinger Suite to model interactions (e.g., thiophene’s sulfur with enzyme hydrophobic pockets) .
- MD simulations : GROMACS for stability analysis of ligand-enzyme complexes over 100-ns trajectories .
Basic: What safety precautions are recommended for handling thiophene-2-carboxamide derivatives?
Answer:
- PPE : Gloves and goggles to avoid dermal/ocular exposure, as thiophene derivatives may irritate .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of acyl chloride vapors .
- Waste disposal : Neutralize acidic/byproduct streams before disposal, following institutional guidelines .
Advanced: How to analyze non-classical hydrogen bonding in crystal packing?
Answer:
- C—H⋯O/S interactions : Identify using Mercury’s "Contacts" tool, with distances <3.5 Å and angles >120° .
- Graph-set analysis : Assign motifs (e.g., R(10) dimer via N—H⋯N bonds) to understand supramolecular assembly .
- Hirshfeld surfaces : Quantify interaction contributions (e.g., 15% S⋯H contacts in N-(pyridin-2-yl)methyl analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
